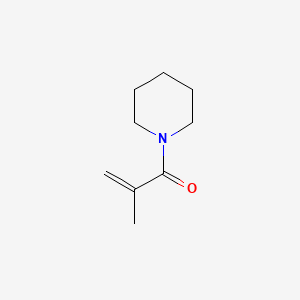
4-Imino-1,3-dimethyl-3,4-dihydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Imino-1,3-dimethyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are crucial in various biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Imino-1,3-dimethyl-3,4-dihydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with β-ketoesters in the presence of a base, leading to the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions may lead to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imino group or the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while nucleophilic substitution can introduce various functional groups into the molecule.
科学的研究の応用
Chemistry
In organic chemistry, 4-Imino-1,3-dimethyl-3,4-dihydropyrimidin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or antiviral properties. These properties make it a candidate for drug development and other biomedical applications.
Medicine
The compound and its derivatives could be explored for their potential therapeutic effects. For instance, they might act as enzyme inhibitors or interact with specific biological targets, leading to new treatments for diseases.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
作用機序
The mechanism by which 4-Imino-1,3-dimethyl-3,4-dihydropyrimidin-2(1H)-one exerts its effects would depend on its specific application. For example, if used as a drug, it might inhibit a particular enzyme or receptor, disrupting a biological pathway. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
1,3-Dimethyluracil: Another pyrimidine derivative with similar structural features.
Thymine: A naturally occurring pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in DNA and RNA.
Uniqueness
4-Imino-1,3-dimethyl-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific functional groups, which confer distinct reactivity and potential biological activity. Its imino group and methyl substitutions differentiate it from other pyrimidine derivatives, leading to unique chemical and biological properties.
特性
CAS番号 |
6749-87-7 |
|---|---|
分子式 |
C6H9N3O |
分子量 |
139.16 g/mol |
IUPAC名 |
4-imino-1,3-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-8-4-3-5(7)9(2)6(8)10/h3-4,7H,1-2H3 |
InChIキー |
SWCDFRWIRSWQJT-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N)N(C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)
![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)

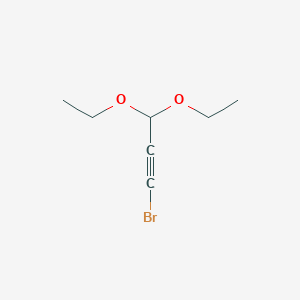
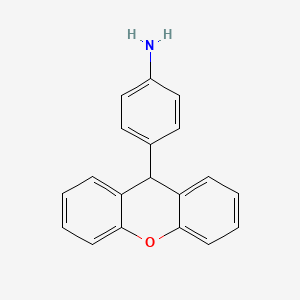
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)

![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
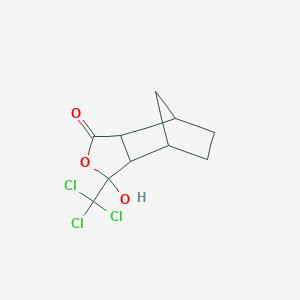
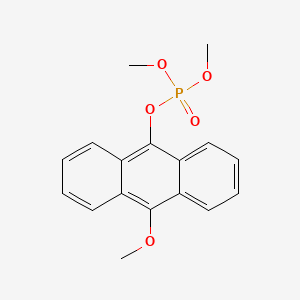
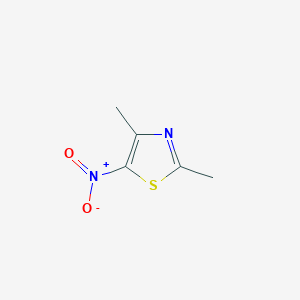
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)
